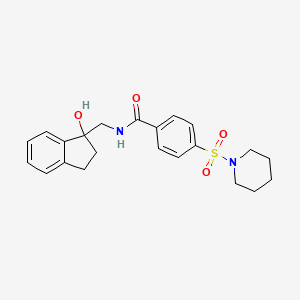
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its unique structural features, which include an indene derivative and a piperidine sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is C22H26N2O4S, with a molecular weight of 414.52 g/mol. The presence of functional groups such as hydroxyl, sulfonamide, and amide linkages enhances its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The indene structure is known for its pharmacological applications, potentially influencing cell proliferation and apoptosis pathways.
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant antitumor activity. For instance, derivatives that share structural similarities have shown potent cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. These compounds often induce DNA fragmentation and activate apoptotic pathways through caspase activation .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3d | HL-60 (Leukemia) | 0.12 | DNA fragmentation, caspase activation |
| 3e | Colon Cancer | 0.13 | Apoptosis induction |
| N/A | Various Neoplasms | N/A | Interaction with primary binding sites |
Other Biological Activities
In addition to antitumor properties, compounds in this class may exhibit antimicrobial and anti-inflammatory activities. The presence of the piperidine moiety is particularly relevant as it has been associated with enhanced pharmacological profiles in various studies .
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of benzamide derivatives, revealing that modifications on the piperidine nitrogen can significantly affect biological potency. For example, specific substituents enhanced interactions at both primary and auxiliary binding sites, leading to increased cytotoxicity against malignant cells while sparing normal cells .
In Vivo Studies
In vivo assessments have demonstrated that certain derivatives can be well tolerated in animal models at therapeutic doses. Toxicity studies indicated that doses up to 300 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development .
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-21(23-16-22(26)13-12-17-6-2-3-7-20(17)22)18-8-10-19(11-9-18)29(27,28)24-14-4-1-5-15-24/h2-3,6-11,26H,1,4-5,12-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPPEBUGMZPOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3(CCC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













